

# alatrofloxacin mesylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Alatrofloxacin mesylate |           |
| Cat. No.:            | B119680                 | Get Quote |

# **Alatrofloxacin Mesylate: A Technical Overview**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Alatrofloxacin mesylate is a prodrug of trovafloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic.[1][2][3] Developed by Pfizer under the trade name Trovan I.V.®, it was designed for intravenous administration to treat serious, life-threatening infections.[4] Following administration, alatrofloxacin is rapidly converted in vivo to its active form, trovafloxacin.[5][6] Trovafloxacin exhibits potent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria. However, due to concerns about severe hepatotoxicity, alatrofloxacin and trovafloxacin were withdrawn from the market.[4][7][8][9][10] This technical guide provides a comprehensive overview of alatrofloxacin mesylate, focusing on its chemical properties, mechanism of action, pharmacokinetics, and the experimental protocols used in its evaluation.

## **Chemical and Physical Data**

The following table summarizes the key chemical and physical properties of **alatrofloxacin mesylate**.



| Property          | Value                                                                                                                                                                                                            |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 146961-77-5[3][4]                                                                                                                                                                                                |  |
| 157605-25-9[4]    |                                                                                                                                                                                                                  |  |
| Molecular Weight  | 654.62 g/mol [4][5][6]                                                                                                                                                                                           |  |
| Molecular Formula | C <sub>27</sub> H <sub>29</sub> F <sub>3</sub> N <sub>6</sub> O <sub>8</sub> S[3] or<br>C <sub>26</sub> H <sub>25</sub> F <sub>3</sub> N <sub>6</sub> O <sub>5</sub> •CH <sub>3</sub> SO <sub>3</sub> H[4][5][6] |  |
| Synonyms          | CP-116,517-27, CP-116,517[4]                                                                                                                                                                                     |  |
| Appearance        | White to light yellow powder[5][6]                                                                                                                                                                               |  |

### **Mechanism of Action**

The bactericidal action of trovafloxacin, the active metabolite of alatrofloxacin, results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][7][9][11] [12] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, trovafloxacin disrupts the supercoiling of bacterial DNA, leading to cell death.[7][11] This mechanism is distinct from that of other antibiotic classes like penicillins, cephalosporins, and macrolides.[5]



Click to download full resolution via product page

Mechanism of Trovafloxacin's Antibacterial Action.



## **Pharmacokinetics**

Alatrofloxacin is administered intravenously and is rapidly hydrolyzed to the active compound, trovafloxacin.[5][6][13] The pharmacokinetic parameters of trovafloxacin have been well-characterized.

| Parameter                            | Value                                                                               |
|--------------------------------------|-------------------------------------------------------------------------------------|
| Bioavailability (Oral Trovafloxacin) | ~88%[6][13]                                                                         |
| Time to Peak Concentration (Tmax)    | 1-2 hours (oral)[13]                                                                |
| Elimination Half-Life                | Approximately 9-12 hours[9][10][13][14]                                             |
| Protein Binding                      | 76% (trovafloxacin)[10][14]                                                         |
| Metabolism                           | Primarily through conjugation; minimal oxidative metabolism via cytochrome P450.[5] |
| Excretion                            | Fecal and renal[10][14]                                                             |

# Experimental Protocols In Vivo Efficacy Model: Rabbit Endocarditis Study

An experimental model of streptococcal aortic valve endocarditis in rabbits was utilized to evaluate the prophylactic efficacy of trovafloxacin.[15][16]

#### Methodology:

- Induction of Endocarditis: Nonbacterial thrombotic endocarditis was induced in female white rabbits by inserting a polyethylene catheter to the aortic valve.[16]
- Bacterial Challenge: 24 hours post-catheterization, rabbits were challenged with an ampicillin-tolerant strain of Streptococcus oralis.[15][16]
- Treatment Groups: Rabbits were randomized to receive:
  - Control (no treatment)



- Single-dose trovafloxacin (15 mg/kg, intravenous)
- Double-dose trovafloxacin (15 mg/kg, intravenous, 7 hours apart)
- Single-dose ampicillin (40 mg/kg, intravenous)[16]
- Outcome Assessment: The primary outcome was the sterilization of cardiac vegetations, determined by bacterial culture.[16]

Results: A double-dose regimen of trovafloxacin resulted in 100% protection against experimental endocarditis.[15][16]



Click to download full resolution via product page

Workflow for Rabbit Endocarditis Prophylaxis Study.



# In Vitro Toxicity Model: 3D Human Liver Microphysiological System

To investigate the hepatotoxicity of trovafloxacin, a three-dimensional microphysiological model of the human liver was employed.[17][18]

#### Methodology:

- Model Composition: The model co-cultured human liver sinusoidal endothelial cells, monocyte-derived macrophages, and differentiated HepaRG cells.[17][18]
- Drug Exposure: The liver models were treated with clinically relevant concentrations of trovafloxacin and a non-toxic comparator, levofloxacin.[17][18]
- Toxicity Assessment: The study evaluated:
  - · Vascular and hepatocellular toxicity.
  - Release of pro-inflammatory cytokines (e.g., TNF-α, IL-8, IL-18).
  - Hepatic glutathione depletion.
  - Mitochondrial reactive oxygen species (ROS) formation.[17][18]

Findings: Trovafloxacin induced vascular and hepatocellular toxicity, along with a proinflammatory response, glutathione depletion, and mitochondrial ROS production, which were not observed with levofloxacin.[18]

## **Hepatotoxicity Pathway**

The severe liver injury associated with trovafloxacin is a significant aspect of its toxicological profile.[19][20] Studies suggest a multifactorial mechanism involving an inflammatory response and mitochondrial dysfunction.





Click to download full resolution via product page

Proposed Pathway for Trovafloxacin-Induced Hepatotoxicity.

## Conclusion

Alatrofloxacin mesylate, as a prodrug of trovafloxacin, represented a potent therapeutic option for severe bacterial infections. Its broad spectrum of activity and favorable pharmacokinetic profile were significant advantages. However, the severe and unpredictable hepatotoxicity associated with its use ultimately led to its withdrawal from the market. The study of alatrofloxacin and trovafloxacin continues to provide valuable insights into drug-induced liver injury and has spurred the development of more predictive preclinical toxicity models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Foundational & Exploratory





- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of alatrofloxacin, the parental prodrug of trovafloxacin, on phagocytic, antiinflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. tapermd.com [tapermd.com]
- 6. DailyMed trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 7. Trovafloxacin Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Alatrofloxacin Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Alatrofloxacin [medbox.iiab.me]
- 15. Successful trovafloxacin prophylaxis against experimental streptococcal aortic valve endocarditis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Successful Trovafloxacin Prophylaxis against Experimental Streptococcal Aortic Valve Endocarditis PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. citizen.org [citizen.org]
- 20. Fluoroquinolones Reported Hepatotoxicity [scirp.org]
- To cite this document: BenchChem. [alatrofloxacin mesylate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119680#alatrofloxacin-mesylate-cas-number-and-molecular-weight]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com